molecular formula C24H22O B14618731 2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)- CAS No. 57335-54-3

2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)-

Cat. No.: B14618731
CAS No.: 57335-54-3
M. Wt: 326.4 g/mol
InChI Key: VKGPUXOGWGGULY-UHFFFAOYSA-N
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Description

2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)-: is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone functional group. The presence of phenylmethyl groups adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)- typically involves the following steps:

    Formation of the Naphthalenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Phenylmethyl Groups: The phenylmethyl groups can be introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods might involve:

    Batch Processing: Using large reactors to carry out the synthesis in stages.

    Continuous Flow Chemistry: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Carboxylic acids or quinones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted naphthalenones.

Scientific Research Applications

2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)-:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible applications in drug development.

    Industry: Used in the manufacture of dyes, fragrances, and other chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it might interact with enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenone: Lacks the phenylmethyl groups.

    2-Naphthalenone: Similar core structure but different substituents.

    Benzophenone: Contains phenyl groups but lacks the naphthalene ring.

Uniqueness

The presence of both the naphthalenone core and the phenylmethyl groups makes 2(1H)-Naphthalenone, 3,4-dihydro-1,1-bis(phenylmethyl)-

Properties

CAS No.

57335-54-3

Molecular Formula

C24H22O

Molecular Weight

326.4 g/mol

IUPAC Name

1,1-dibenzyl-3,4-dihydronaphthalen-2-one

InChI

InChI=1S/C24H22O/c25-23-16-15-21-13-7-8-14-22(21)24(23,17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14H,15-18H2

InChI Key

VKGPUXOGWGGULY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C2=CC=CC=C21)(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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